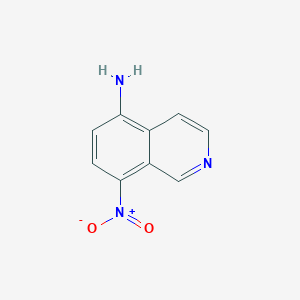

8-Nitroisoquinolin-5-amine

Description

Significance of Isoquinoline (B145761) Derivatives in Contemporary Heterocyclic Chemistry and Medicinal Science

Isoquinoline, a heterocyclic aromatic compound composed of a fused benzene (B151609) and pyridine (B92270) ring, and its derivatives are fundamental scaffolds in chemistry. wisdomlib.orgijprajournal.com These structures are recognized as "privileged structures" and essential templates in the field of drug discovery. nih.gov The architectural framework of isoquinoline is present in a vast array of natural products, particularly alkaloids, and synthetic molecules that exhibit a broad spectrum of pharmacological activities. researchgate.netbohrium.com

The therapeutic potential of isoquinoline derivatives is extensive, with research demonstrating activities including anticancer, antimicrobial, antifungal, anti-inflammatory, antiviral, antimalarial, and antioxidant effects. wisdomlib.orgnih.govresearchgate.netamerigoscientific.comresearchgate.net This wide range of biological activities has cemented the isoquinoline skeleton as a continuous focus for synthetic organic and medicinal chemists. nih.gov Consequently, there is an intense and ongoing interest in developing efficient and sustainable synthetic strategies for constructing and functionalizing the isoquinoline framework. nih.govbohrium.comrsc.org Beyond medicine, isoquinoline-based materials are also being investigated for applications in materials science, such as in optoelectronics and energy storage. numberanalytics.com

Contextualizing 8-Nitroisoquinolin-5-amine within Advanced Research on Substituted Isoquinoline Systems

This compound, also known as 5-Amino-8-nitroisoquinoline, is a disubstituted isoquinoline that has garnered attention as a significant intermediate in the synthesis of various organic and pharmaceutical compounds. lookchem.com Its chemical identity is defined by a molecular formula of C₉H₇N₃O₂ and a molecular weight of approximately 189.17 g/mol . lookchem.comlookchem.com

The specific substitution pattern of this compound is crucial to its role in advanced research. The presence of functional groups at the C-5 and C-8 positions is a recurring theme in the development of potent bioactive molecules. frontiersin.org The compound features two key functional groups on its aromatic core:

An amino group (-NH₂) at position 5 , which acts as a versatile handle for further chemical modifications, such as acylation and alkylation. It is a key functional group that can be used to build more complex molecular architectures. orgsyn.orgevitachem.com

A nitro group (-NO₂) at position 8 , which is strongly electron-withdrawing. This group significantly influences the electronic properties and reactivity of the isoquinoline ring system. uni-rostock.de Furthermore, the nitro group can be readily reduced to an amino group, providing another site for synthetic elaboration. orgsyn.orgevitachem.com

This dual functionality makes this compound a valuable building block in organic synthesis. lookchem.com Researchers utilize it as a precursor to create more complex, bioactive molecules, leveraging the distinct reactivity of both the amino and nitro substituents to construct diverse chemical libraries for screening and development. lookchem.com Its unique structure contributes to the development of new organic compounds with specific applications in medicinal chemistry and the production of dyes. lookchem.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 156901-58-5 | lookchem.comlookchem.com |

| Molecular Formula | C₉H₇N₃O₂ | lookchem.comlookchem.com |

| Molecular Weight | 189.17 g/mol | lookchem.com |

| Appearance | Yellow Solid | lookchem.com |

| Melting Point | 260-268 °C (decomposes) | lookchem.comlookchem.com |

| Boiling Point (Predicted) | 459.6 ± 35.0 °C | lookchem.comlookchem.com |

| Density (Predicted) | 1.445 ± 0.06 g/cm³ | lookchem.comlookchem.com |

| pKa (Predicted) | 3.92 ± 0.36 | lookchem.comlookchem.com |

| LogP (Predicted) | 2.82960 | lookchem.com |

| Storage | Keep in dark place, Sealed in dry, Room Temperature | lookchem.comlookchem.com |

Evolution of Academic Research Perspectives on Nitro- and Amino-Substituted Heterocycles

The study of heterocycles bearing nitro and amino groups has evolved significantly over time. Initially, research focused on the fundamental synthesis and characterization of these compounds. brunel.ac.uktandfonline.comlsbu.ac.uk Academic perspectives have since shifted towards a more sophisticated understanding and application of their unique chemical properties.

Nitro-substituted heterocycles have long been recognized for the powerful influence of the nitro group. As a potent electron-withdrawing group, it deactivates aromatic rings towards electrophilic substitution while activating them for nucleophilic aromatic substitution (SNAr) reactions. uni-rostock.deuoanbar.edu.iq This dual reactivity has been extensively exploited in synthetic chemistry to achieve specific transformations. uni-rostock.de A critical aspect of the nitro group is its capacity to be easily converted into an amino group, a transformation that dramatically alters the electronic character of the molecule and provides a nucleophilic center for further reactions. uni-rostock.de Modern research continues to explore novel nitration methods and the use of nitro-heterocycles as platforms for creating complex molecular diversity, including their application in the development of energetic materials. uni-rostock.debrunel.ac.uklsbu.ac.uk

Amino-substituted heterocycles are of paramount importance due to the prevalence of the amino group in biologically active compounds and its versatility as a synthetic handle. tandfonline.comacs.org Research has progressed from basic studies of their acidity and basicity to their use in asymmetric functionalization, creating chiral nitrogen heterocycles of significant interest in medicinal chemistry. researchgate.netacs.org The development of modern synthetic methods, including transition-metal-catalyzed reactions, has enabled more efficient and selective syntheses of these valuable compounds. bohrium.com The focus has expanded to include detailed investigations into their mechanisms of action and their roles as enzyme inhibitors or receptor binding agents. ijprajournal.com

The concurrent presence of both nitro and amino groups on a heterocyclic scaffold, as seen in this compound, represents a confluence of these research streams. The academic perspective on such molecules has matured from viewing them as simple synthetic targets to recognizing them as highly valuable, multifunctional intermediates capable of generating significant molecular complexity for applications in drug discovery and materials science.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-Amino-8-nitroisoquinoline |

| Isoquinoline |

| Quinoline (B57606) |

| 5-bromo-8-nitroisoquinoline (B189721) |

| Pyridine |

| Benzene |

| 8-fluoro-3,4-dihydroisoquinoline |

| 8-nitroisoquinoline (B1594253) |

| 2,4-diamino-6,8-dinitroquinazoline |

| 2,5-diamino-3,6-dinitropyrazine |

| 2,5-diethoxy-3,6-dinitropyrazine |

| 2,5-diethoxypyrazine |

| 2,3,6-trichloro-5-nitroquinoxaline |

| 2,3-dimethoxy-6,7-dinitroquinoxaline |

| 2,3,6-trichloroquinoxaline-1-oxide |

| 2,4,7-triamino-6,8-dinitroquinazoline |

| 2,4,6,8-tetra-aminoquinazoline |

| 2,5-diamino-3,6-dinitropyrazine-1,4-dioxide |

| N-Methyl-8-nitroisoquinolin-7-amine |

| 5-nitroisoquinoline (B18046) |

| 4-methyl-N-(5-nitroisoquinolin-8-yl)benzamide |

| 4-methyl-N-(5-nitrosoisoquinoline-6-yl)benzamide |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-nitroisoquinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c10-8-1-2-9(12(13)14)7-5-11-4-3-6(7)8/h1-5H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKGFZLNYZKMJBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NC=CC2=C1N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10429081 | |

| Record name | 8-nitroisoquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156901-58-5 | |

| Record name | 8-nitroisoquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 8 Nitroisoquinolin 5 Amine and Its Functionalized Congeners

Strategic Approaches to the Isoquinoline (B145761) Core Elaboration

The construction of the foundational isoquinoline ring system is the initial critical phase. Contemporary methods focus on convergent and efficient bond-forming cascades, often catalyzed by transition metals, which allow for the rapid assembly of the bicyclic framework from simpler, readily available precursors. mdpi.com

Transition metal catalysis has become an indispensable tool for synthesizing a wide array of isoquinoline derivatives. researchgate.net These methods often proceed via C-H activation/annulation pathways, offering high levels of regioselectivity and functional group tolerance. mdpi.comijpsjournal.com Catalysts based on rhodium (Rh), ruthenium (Ru), palladium (Pd), cobalt (Co), and nickel (Ni) are frequently employed to construct the isoquinoline core through the coupling of aromatic precursors with partners like alkynes or alkenes. researchgate.netrsc.org

For instance, rhodium(III)-catalyzed C-H activation and annulation of benzamides with alkynes is a powerful method for creating substituted isoquinolones, which are versatile intermediates. rsc.org Similarly, ruthenium(II) catalysts have been shown to effectively promote the cyclization of aromatic ketoximes with alkynes to yield multi-substituted isoquinolines. organic-chemistry.org These reactions typically involve the formation of a metallacycle intermediate, followed by migratory insertion of the coupling partner and subsequent reductive elimination to afford the final heterocyclic product. mdpi.com The choice of metal, ligand, and reaction conditions can be tuned to control the regioselectivity of the annulation process. rsc.org

| Catalyst System | Starting Materials | Reaction Type | Key Feature |

|---|---|---|---|

| [RhCp*Cl2]2 | N-Aryl Amidines & Diazo Compounds | C-H Activation / Annulation | Provides access to 1-aminoisoquinoline (B73089) scaffolds under mild conditions. rsc.org |

| [{RuCl2(p-cymene)}2] | Aromatic Ketoximes & Alkynes | Cyclization | Offers excellent yields for a range of isoquinoline derivatives. organic-chemistry.org |

| Pd(OAc)2 | N-methoxybenzamides & Allenoic Esters | C-H Activation / Annulation | High regioselectivity in the synthesis of hydroisoquinolones. mdpi.com |

| Co(III) Complexes | N-tosylhydrazone & Internal Alkynes | C-H/N-N Bond Functionalization | An economical and external oxidant-free approach. researchgate.net |

Direct C-H activation has emerged as a step-economical and environmentally sustainable alternative to traditional cross-coupling reactions, as it avoids the need for pre-functionalized starting materials. rsc.org This strategy involves the direct cleavage of a C-H bond and its subsequent transformation into a new C-C or C-N bond. In the context of isoquinoline synthesis, a directing group is often employed to guide a metal catalyst to a specific C-H bond, typically in the ortho position, ensuring high regioselectivity. mdpi.com

Functional groups like oximes, imines, and amides on a benzene-ring-containing precursor can direct a catalyst (commonly Rh, Ru, or Pd) to activate a nearby C-H bond. rsc.orgorganic-chemistry.org The resulting metallacycle can then react with a coupling partner, such as an alkyne, in an annulation cascade to build the second ring of the isoquinoline system. researchgate.netijpsjournal.com This approach is highly valued for its efficiency and its ability to introduce molecular complexity in a single step. The directing group is often incorporated into the final product or can be designed to be removable. rsc.org This methodology has significantly broadened the scope of accessible isoquinoline structures. nih.gov

Selective Introduction and Transformation of Nitro and Amine Functionalities

Once the isoquinoline core is established, the next challenge is the regioselective introduction of the nitro and amine groups at the C8 and C5 positions, respectively. The electronic properties of the isoquinoline ring dictate the positions susceptible to electrophilic or nucleophilic attack.

The introduction of a nitro group onto an aromatic ring is typically achieved through electrophilic aromatic substitution using nitrating agents like a mixture of nitric and sulfuric acids. The position of nitration on the isoquinoline ring is heavily influenced by the existing substituents. For instance, the synthesis of 5-bromo-8-nitroisoquinoline (B189721) is achieved by the nitration of 5-bromoisoquinoline. orgsyn.org The bromine atom at C5 directs the incoming electrophile (the nitronium ion, NO₂⁺) to the C8 position. This directing effect is crucial for achieving the desired regiochemistry. The nitro group is strongly electron-withdrawing and deactivates the ring, but its introduction is a key step toward the target molecule. orgsyn.orgrsc.org The subsequent transformation of the bromine at C5 and the reduction of the nitro group at C8 would be a classical route to the target amine, but modern methods offer more direct amination pathways.

A more direct and modern approach to introducing an amine group onto an electron-deficient heteroaromatic ring is the Nucleophilic Substitution of Hydrogen (SNH). nih.gov This reaction avoids the need for a pre-installed leaving group (like a halogen) and instead directly replaces a hydrogen atom with a nucleophile. researchgate.net The presence of a strongly electron-withdrawing group, such as the nitro group at C8, is essential as it activates the isoquinoline ring system towards nucleophilic attack. nih.govmdpi.com

In this process, a nitrogen nucleophile (e.g., an amide or an amine anion) adds to the electron-deficient ring to form a σH-adduct intermediate. nih.gov This intermediate then undergoes oxidation to restore aromaticity, resulting in the net substitution of a hydrogen atom. nih.govresearchgate.net This methodology is highly attractive due to its metal-free conditions and high atom economy. doaj.org

| Feature | Description |

|---|---|

| Mechanism | Addition of a nucleophile to an electron-deficient aromatic ring to form a σH-adduct, followed by oxidation to restore aromaticity. nih.gov |

| Requirement | A strong electron-withdrawing group (e.g., -NO2) on the aromatic ring is necessary to activate it for nucleophilic attack. mdpi.com |

| Advantages | Direct C-H functionalization, avoids pre-installation of leaving groups, often metal-free, high atom economy. nih.govdoaj.org |

| Oxidizing Agent | Can be an external agent or atmospheric oxygen. In some cases, the nitroaromatic substrate itself can act as the oxidant. nih.govresearchgate.net |

The regioselectivity of the SNH reaction on nitroisoquinolines is governed by electronic factors. The electron-withdrawing nitro group depletes electron density primarily at the ortho and para positions relative to its point of attachment. In the case of an 8-nitroisoquinoline (B1594253), the C5 and C7 positions are activated towards nucleophilic attack.

Studies on the amination of 5-nitroisoquinoline (B18046) have shown that direct amidation occurs at the C6 and C8 positions (ortho and para to the C5 nitro group). nih.gov By analogy, for an 8-nitroisoquinoline, the nucleophilic attack would be directed to the C7 (ortho) and C5 (para) positions. The preference between these sites can be influenced by steric hindrance and the specific reaction conditions. However, the para-substitution at C5 is often electronically favored, leading to the formation of the desired 8-nitroisoquinolin-5-amine. This regiochemical outcome makes the SNH reaction a powerful tool for the specific synthesis of this compound from an 8-nitroisoquinoline precursor. nih.govmdpi.com

Amination Pathways via Nucleophilic Substitution of Hydrogen (SNH)

Influence of Reaction Conditions on SNH Amidation and Alkylamination Outcomes

The direct introduction of an amino group onto the isoquinoline core, especially in nitro-substituted derivatives, can be effectively achieved through Oxidative Nucleophilic Substitution of Hydrogen (SNH) reactions. The regiochemical outcome of these reactions on precursors like 5-nitroisoquinoline is highly sensitive to the reaction conditions, particularly the presence of water and the nature of the nucleophile. nih.govmdpi.com

In the SNH amidation of 5-nitroisoquinoline, the reaction with N-anions of aromatic amides and ureas shows a distinct dependence on the solvent system. nih.govrasayanjournal.co.in When conducted in anhydrous dimethyl sulfoxide (B87167) (DMSO), the reaction with amide anions typically yields a mixture of products: the desired 8-aroylamino-5-nitroisoquinolines and 6-aroylamino-5-nitrosoisoquinolines. nih.govmdpi.com The formation of these products proceeds through the initial nucleophilic attack at the C8 (para to the nitro group) and C6 (ortho to the nitro group) positions, forming σH adducts. The para-adduct undergoes oxidative aromatization to give the 8-substituted nitro product, while the ortho-adduct aromatizes via proton transfer and water elimination to yield the 6-substituted nitroso derivative. researchgate.net

Crucially, the presence of small amounts of water in the DMSO solvent dramatically shifts the selectivity. Under aqueous conditions, the reaction exclusively favors the formation of the 8-amido-5-nitroisoquinoline derivatives. nih.gov This is attributed to the hydration of the amide anions, which increases their steric bulk, thereby hindering attack at the more sterically congested C6 position. mdpi.com

The nature of the nucleophile also dictates the reaction pathway. While aromatic amide anions can lead to a mixture of products under anhydrous conditions, the reaction with 1,1-dialkylurea anions in the presence of water proceeds cleanly via an oxidative substitution mechanism to yield only the 8-substituted products. nih.gov Conversely, under anhydrous conditions, urea (B33335) and monosubstituted ureas react to form 5-nitrosoisoquinoline-6-amine exclusively. nih.govnih.gov

| Reaction Condition | Nucleophile | Major Product(s) | Key Observation |

|---|---|---|---|

| Anhydrous DMSO | Aromatic Amide Anion | Mixture of 8-Aroylamino-5-nitroisoquinoline and 6-Aroylamino-5-nitrosoisoquinoline | Attack at both C6 and C8 positions |

| DMSO with Water | Aromatic Amide Anion | 8-Aroylamino-5-nitroisoquinoline | Selective attack at the C8 position due to steric hindrance |

| Anhydrous DMSO | Urea Anion | 5-Nitrosoisoquinoline-6-amine | Exclusive attack at the C6 position |

| DMSO with Water | 1,1-Dialkylurea Anion | N-(5-nitroisoquinolin-8-yl) dialkylcarboxamide | Clean oxidative substitution at the C8 position |

Advanced Reduction Methodologies for Nitro to Amino Group Conversion

The conversion of a nitro group to an amino group is a fundamental transformation in the synthesis of this compound from its precursors. While classical methods using metals like iron, tin, or zinc in acidic media are effective, modern methodologies focus on achieving higher chemoselectivity, milder reaction conditions, and greater functional group tolerance. acs.orgcommonorganicchemistry.comwikipedia.org

Catalytic Transfer Hydrogenation (CTH) has emerged as a powerful and practical alternative to traditional catalytic hydrogenation that uses flammable hydrogen gas. CTH employs hydrogen donor molecules, such as ammonium (B1175870) formate (B1220265), hydrazine, or 1,4-cyclohexadiene, in the presence of a metal catalyst, typically palladium on carbon (Pd/C) or platinum on carbon (Pt/C). mdpi.comresearchgate.net This method is particularly advantageous for its operational simplicity and safety. For substrates containing sensitive functional groups like aromatic halogens, which can be susceptible to hydrodehalogenation with Pd/C, using Pt/C can prevent this side reaction. researchgate.net Mechanochemical ball milling has also been demonstrated as a solvent-free, clean approach for CTH of aromatic nitro compounds using ammonium formate as the hydrogen source. mdpi.com

| Method | Reagents | Advantages | Considerations |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or Pt/C or Raney Nickel | High efficiency, clean byproducts | Requires specialized equipment for handling H₂ gas; potential for dehalogenation with Pd/C |

| Catalytic Transfer Hydrogenation | Ammonium formate, Hydrazine, 1,4-Cyclohexadiene with Pd/C or Pt/C | Safer than H₂ gas, good functional group tolerance | Catalyst choice is crucial for substrates with sensitive groups |

| Metal/Acid Reduction | Fe/HCl, Sn/HCl, Zn/AcOH | Cost-effective, widely used | Stoichiometric amounts of metal required, can generate significant waste |

| Sulfide (B99878) Reduction | Na₂S, (NH₄)₂S | Can offer selectivity for one nitro group over another | Often used for selective reductions in polynitrated compounds |

Derivatization Strategies from Precursors (e.g., 5-nitroisoquinoline)

The synthesis of this compound and its congeners relies heavily on the strategic functionalization of readily available precursors, with 5-nitroisoquinoline being a primary starting material. The electron-withdrawing nature of the nitro group at the C5 position activates the isoquinoline ring for nucleophilic attack, particularly at the C6 and C8 positions. nih.govmdpi.com

The primary derivatization strategy is the Oxidative Nucleophilic Substitution of Hydrogen (SNH) , as detailed in section 2.2.2.2. This metal-free C-N bond-forming reaction allows for the direct amination of the C-H bond at the C8 position. nih.govnih.gov By carefully controlling the reaction conditions (e.g., using aqueous DMSO), N-anions of various amides and ureas can be directed to attack the C8 position, leading to the formation of 8-amido-5-nitroisoquinoline derivatives. nih.gov Subsequent hydrolysis of the amide group would then yield the target this compound.

Another key precursor is 5-bromoisoquinoline, which can be nitrated to form 5-bromo-8-nitroisoquinoline. orgsyn.org The bromine atom serves as a versatile handle for further modifications. It can participate in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse substituents. The nitro group in 5-bromo-8-nitroisoquinoline can then be reduced to the amine, providing access to 5-bromo-8-aminoisoquinoline, a valuable intermediate for further derivatization. orgsyn.org

Emerging Synthetic Paradigms and Sustainable Approaches

Recent advances in synthetic organic chemistry are moving towards more sustainable and efficient methods. These emerging paradigms, including photoredox catalysis, electrochemical synthesis, and flow chemistry, are being applied to the derivatization of heterocyclic compounds like isoquinoline and align with the principles of green chemistry.

Photoredox Catalysis and Electrochemical Synthesis in Isoquinoline Derivatization

Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, enabling a wide range of chemical transformations under exceptionally mild conditions. acs.orgnih.gov This methodology has been successfully applied to the C-H functionalization of heteroarenes. For isoquinolines, photoredox catalysis can generate reactive α-amino radicals from N-aryltetrahydroisoquinolines, which can then undergo addition to Michael acceptors. acs.org It also facilitates Minisci-type reactions, allowing for the introduction of alkyl and acyl radicals onto the electron-deficient isoquinoline ring. acs.org This approach offers a powerful tool for forging new carbon-carbon and carbon-heteroatom bonds, which is crucial for building functionalized congeners. acs.orgkaust.edu.sa

Electrochemical synthesis offers another green alternative to traditional chemical methods by using electricity to drive redox reactions. rsc.orgnih.govresearchgate.net This technique minimizes the use of stoichiometric chemical oxidants or reductants, reducing waste generation. acs.orgrsc.org For the functionalization of N-heterocycles, electrosynthesis can be used for various transformations, including C-H/N-H cross-coupling, cyclizations, and the introduction of functional groups. rsc.org By precisely controlling the electrode potential, high selectivity can be achieved, making it a promising strategy for the synthesis and modification of complex isoquinoline derivatives. rsc.orgresearchgate.net

Flow Chemistry Applications for Process Intensification and Scalable Synthesis

Flow chemistry , where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. researchgate.net These benefits include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety when handling hazardous intermediates, and straightforward scalability. researchgate.net

Integration of Green Chemistry Principles in this compound Synthesis

The synthesis of this compound can be made more sustainable by integrating the 12 Principles of Green Chemistry . chemijournal.comresearchgate.net The emerging paradigms discussed above inherently align with many of these principles.

Waste Prevention: Electrochemical and flow synthesis methods reduce waste by minimizing the use of stoichiometric reagents and improving reaction selectivity. acs.orgresearchgate.net

Atom Economy: Direct C-H functionalization methods like SNH amination and photoredox-catalyzed reactions maximize the incorporation of atoms from the reactants into the final product. nih.govacs.org

Less Hazardous Chemical Syntheses: Photoredox catalysis often uses visible light instead of high-energy UV light and avoids toxic reagents. nih.gov Electrochemical methods replace hazardous chemical oxidants and reductants with clean electrons. rsc.org

Design for Energy Efficiency: Many photoredox and electrochemical reactions proceed at ambient temperature and pressure, reducing energy consumption compared to traditional methods that require heating or cooling. acs.orgrsc.org

Catalysis: The use of catalytic reagents (photocatalysts, electrocatalysts, metal catalysts in CTH) is superior to stoichiometric reagents, a core tenet of green chemistry. mdpi.com

By adopting these modern synthetic strategies, the preparation of this compound and its derivatives can be achieved in a more efficient, controlled, and environmentally responsible manner. rasayanjournal.co.inmdpi.comresearchgate.net

Sophisticated Spectroscopic and Analytical Characterization Methodologies for 8 Nitroisoquinolin 5 Amine Structures

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., 1H, 13C, 2D NMR techniques)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 8-Nitroisoquinolin-5-amine, each unique proton in the molecule would produce a distinct signal. The chemical shift (δ) of these signals is influenced by the electron density around the proton. The aromatic protons on the isoquinoline (B145761) core would appear in the downfield region (typically δ 7.0-9.0 ppm). The electron-withdrawing nitro group at the C8 position and the electron-donating amino group at the C5 position would significantly influence the chemical shifts of the adjacent protons. Protons closer to the nitro group would be deshielded and appear at a higher chemical shift, while those near the amino group would be shielded and appear at a lower chemical shift. The protons of the amino group (-NH₂) would likely appear as a broad singlet. Spin-spin coupling between adjacent protons would result in signal splitting, providing crucial information about the connectivity of the carbon skeleton.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. udel.edu Since the natural abundance of the ¹³C isotope is low (about 1.1%), these spectra are typically recorded with proton decoupling, resulting in a single sharp peak for each unique carbon atom. ceitec.cz The chemical shifts of the carbon atoms in this compound would be influenced by the attached functional groups. The carbons bonded to the electronegative nitrogen and oxygen atoms of the nitro and amino groups, as well as the ring nitrogens, would appear at different chemical shifts compared to the unsubstituted carbons. researchgate.net Carbons in the aromatic isoquinoline ring are expected to resonate in the range of δ 110-160 ppm. Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for assigning these signals unambiguously. ceitec.cz HSQC correlates proton signals with the signals of the carbons to which they are directly attached, while HMBC reveals correlations between protons and carbons over two or three bonds, helping to piece together the entire molecular structure. ceitec.cz

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents predicted chemical shift ranges based on the analysis of similar isoquinoline and substituted aromatic structures. Actual experimental values may vary.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H1 | 9.0 - 9.3 | - |

| C1 | - | 150 - 155 |

| H3 | 8.4 - 8.6 | - |

| C3 | - | 142 - 146 |

| H4 | 7.5 - 7.7 | - |

| C4 | - | 118 - 122 |

| C4a | - | 128 - 132 |

| C5 | - | 145 - 150 (C-NH₂) |

| H6 | 6.8 - 7.0 | - |

| C6 | - | 110 - 115 |

| H7 | 7.6 - 7.8 | - |

| C7 | - | 125 - 130 |

| C8 | - | 148 - 153 (C-NO₂) |

| C8a | - | 124 - 128 |

| NH₂ | 4.0 - 5.0 (broad) | - |

Mass Spectrometry Techniques for Molecular Identity and Fragmentation Pattern Analysis (e.g., ESI-MS, HRMS, GC-MS)

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Orbitrap or TOF) are used to determine the exact mass of the molecular ion with high precision. For this compound (C₉H₇N₃O₂), the calculated exact mass is 189.0538. lookchem.com HRMS can confirm the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass.

Fragmentation Analysis: In techniques like Gas Chromatography-Mass Spectrometry (GC-MS), after separation by GC, molecules are ionized, often by electron impact (EI), which causes them to fragment in a reproducible manner. rsc.org The analysis of these fragments provides a "fingerprint" that helps in structural elucidation. For this compound, characteristic fragmentation pathways would likely include the loss of the nitro group (-NO₂, 46 Da) or nitric oxide (-NO, 30 Da). The isoquinoline ring itself can also undergo characteristic cleavages. The fragmentation pattern of the related 5-nitroisoquinoline (B18046) shows a top peak at an m/z of 116, suggesting a common fragmentation pathway for the core structure. nih.gov

Vibrational Spectroscopy Applications for Functional Group Identification and Conformational Analysis (e.g., FT-IR, Raman Spectroscopy)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are particularly useful for identifying the functional groups present in a compound.

FT-IR Spectroscopy: In the FT-IR spectrum of this compound, specific absorption bands would correspond to the vibrations of its functional groups. The amino group (-NH₂) would exhibit characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹. The nitro group (-NO₂) would show strong, distinct bands for asymmetric and symmetric stretching, typically around 1560-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively. walisongo.ac.id The aromatic isoquinoline core would produce C-H stretching vibrations above 3000 cm⁻¹ and C=C and C=N ring stretching vibrations in the 1400-1600 cm⁻¹ region. ajchem-a.commdpi.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric bonds. The symmetric vibrations of the aromatic ring system in this compound would be expected to produce strong signals in the Raman spectrum.

Table 2: Characteristic FT-IR Absorption Frequencies for this compound This table presents expected absorption ranges based on known data for the functional groups present in the molecule.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Amino (-NH₂) | N-H Stretch | 3500 - 3300 |

| Nitro (-NO₂) | Asymmetric Stretch | 1560 - 1500 |

| Nitro (-NO₂) | Symmetric Stretch | 1360 - 1300 |

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

| Aromatic Ring | C=C/C=N Stretch | 1600 - 1400 |

Electronic Absorption and Emission Spectroscopy for Electronic Structure and Photophysical Properties

Electronic spectroscopy, primarily UV-Visible absorption spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals.

The UV-Visible spectrum of the parent isoquinoline molecule shows characteristic absorption bands. thieme-connect.de The introduction of an amino group (an auxochrome) and a nitro group (a chromophore) onto this ring system in this compound is expected to significantly alter its electronic spectrum. These substituents can engage in resonance with the aromatic system, leading to a bathochromic shift (a shift to longer wavelengths) of the absorption maxima, often into the visible region. walisongo.ac.id The spectrum would be characterized by π→π* transitions associated with the aromatic system and potentially n→π* transitions involving the non-bonding electrons on the nitrogen and oxygen atoms. The specific absorption maxima (λmax) and molar absorptivity (ε) values are sensitive to the solvent environment. walisongo.ac.id

X-ray Crystallography for Definitive Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. nih.gov This technique can provide unambiguous data on bond lengths, bond angles, and torsional angles, confirming the molecule's connectivity and conformation.

For this compound, a single-crystal X-ray diffraction study would reveal the planarity of the isoquinoline ring system and the orientation of the amino and nitro substituents. Furthermore, it would provide invaluable insight into the intermolecular interactions that govern the crystal packing, such as hydrogen bonding between the amino group of one molecule and the nitro group of a neighboring molecule. mdpi.com This information is crucial for understanding the solid-state properties of the compound. While a crystal structure for the related 5-aminoisoquinoline (B16527) exists, a dedicated study on this compound would be necessary for its definitive solid-state characterization. nih.gov

Advanced Chromatographic Separations for Purity Assessment and Isolation of Analogues (e.g., HPLC, UPLC, Preparative Chromatography)

Chromatographic techniques are essential for separating components of a mixture and are widely used to assess the purity of a synthesized compound.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are powerful techniques for the analysis of non-volatile compounds like this compound. helsinki.finih.gov A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), often with a modifier like formic acid or trifluoroacetic acid, would likely be employed. The compound would be detected by a UV detector set at one of its absorption maxima. The retention time is a characteristic property of the compound under specific conditions, and the peak area can be used for quantification. A single, sharp peak in the chromatogram is indicative of a high-purity sample.

Preparative Chromatography: This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate and purify larger quantities of the target compound from reaction mixtures or impurities. This is crucial for obtaining the highly pure material required for subsequent analytical studies and other applications.

Mechanistic Investigations into the Chemical Reactivity of 8 Nitroisoquinolin 5 Amine

Nucleophilic Reactivity of the Amino Group: Advanced Acylation and Alkylation Reactions

The primary amino group at the C5 position of 8-Nitroisoquinolin-5-amine serves as the molecule's principal nucleophilic center. However, its reactivity is significantly modulated by the electronic environment. The potent electron-withdrawing nature of the nitro group at the C8 position, combined with the inductive effect of the isoquinoline (B145761) ring's nitrogen atom, substantially decreases the electron density on the amino group. This deactivation renders the amine less nucleophilic compared to simpler anilines, necessitating carefully chosen conditions for synthetic transformations such as acylation and alkylation.

Acylation Reactions: Acylation of the amino group typically involves its reaction with acylating agents like acid chlorides or anhydrides in a nucleophilic acyl substitution mechanism. youtube.com Due to the reduced nucleophilicity of the amino group in this compound, these reactions often require the presence of a base, such as pyridine (B92270) or triethylamine. The base serves to neutralize the acid (e.g., HCl) generated during the reaction, shifting the equilibrium towards the product and preventing the protonation of the starting amine into an unreactive ammonium (B1175870) salt. youtube.com

The general mechanism proceeds via the nucleophilic attack of the amine's lone pair on the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. Subsequent collapse of this intermediate and elimination of the leaving group (e.g., chloride) yields the corresponding amide.

Alkylation Reactions: Direct alkylation of the amino group with alkyl halides is often challenging due to the possibility of polyalkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium salts. The reduced nucleophilicity of this compound can mitigate this to some extent, but control remains a synthetic hurdle. Alternative strategies, such as reductive amination, might offer a more controlled route to N-alkylated products.

Table 1: Representative Conditions for Amine Acylation and Alkylation

| Reaction Type | Reagent | Catalyst/Base | Solvent | Temperature | Product |

|---|---|---|---|---|---|

| Acylation | Acetyl Chloride | Pyridine | Dichloromethane (DCM) | 0 °C to RT | N-(8-nitroisoquinolin-5-yl)acetamide |

| Acylation | Acetic Anhydride | Triethylamine (TEA) | Tetrahydrofuran (THF) | Room Temperature | N-(8-nitroisoquinolin-5-yl)acetamide |

| Alkylation | Methyl Iodide | Potassium Carbonate | Acetonitrile (B52724) | Reflux | 8-nitro-N-methylisoquinolin-5-amine |

| Reductive Amination | Aldehyde/Ketone | Sodium borohydride | Methanol | Room Temperature | N-alkyl-8-nitroisoquinolin-5-amine |

Electrophilic Aromatic Substitution Patterns and Regioselectivity in Nitroisoquinoline Systems

Electrophilic Aromatic Substitution (EAS) on the this compound scaffold is a complex process directed by the competing influences of the substituents on the benzene (B151609) ring portion of the molecule. wikipedia.org The isoquinoline system itself generally undergoes electrophilic attack on the electron-richer benzene ring rather than the electron-deficient pyridine ring, with a preference for the C5 and C8 positions. imperial.ac.uk

In this specific molecule, the directing effects are as follows:

Amino Group (-NH₂ at C5): This is a powerful activating group and directs incoming electrophiles to the ortho (C6) and para (C8) positions. rsc.orgscispace.com It stabilizes the cationic Wheland intermediate through resonance, particularly when the positive charge is delocalized onto the nitrogen atom.

Nitro Group (-NO₂ at C8): This is a strong deactivating group due to its electron-withdrawing nature and directs incoming electrophiles to the meta (C5 and C7) positions. ck12.orgyoutube.com

The C8 position is already substituted.

The regiochemical outcome is determined by the synergy of these effects. The amino group strongly activates the C6 position (ortho), while the nitro group deactivates it to a lesser extent (being meta to C6). The C7 position is meta to the nitro group, which is a favorable directing effect from the nitro group's perspective, but it is meta to the strongly activating amino group, receiving less activation.

Therefore, electrophilic substitution is overwhelmingly predicted to occur at the C6 position . This position benefits from the powerful activation and ortho-directing effect of the amino group, leading to a more stabilized cationic intermediate compared to attack at C7.

Table 2: Analysis of Regioselectivity in Electrophilic Aromatic Substitution

| Position of Attack | Influence of Amino Group (C5) | Influence of Nitro Group (C8) | Stability of Intermediate | Predicted Outcome |

|---|---|---|---|---|

| C6 | Activating, ortho-directing (Favorable) | Deactivating, meta-directing (Neutral) | Highly Stabilized | Major Product |

| C7 | Activating, meta-directing (Less Favorable) | Deactivating, meta-directing (Favorable) | Less Stabilized | Minor or No Product |

Radical Reactions and Their Role in Complex Transformations

The presence of a nitro group makes this compound a candidate for radical-mediated transformations. Nitroaromatic compounds are known to participate in single-electron transfer (SET) processes to form radical anions. nih.gov These reactive intermediates can undergo various subsequent reactions.

For instance, the reduction of the nitro group to an amino group often proceeds through radical intermediates. organic-chemistry.org Chemical reductants or catalytic hydrogenation can initiate these processes. Furthermore, nitro-involved radical reactions have been utilized in the synthesis of complex molecules like oximes and nitrones. rsc.org

The amino group can also participate in radical reactions, typically involving oxidation. For example, oxidation of aromatic amines can sometimes proceed through radical mechanisms to form nitroso or nitro compounds, although this would be a reverse of the typical synthetic goal. acs.orgnih.gov The specific conditions, such as the presence of radical initiators (e.g., peroxides) or photolysis, would dictate the likelihood and outcome of such transformations. While specific studies on this compound are limited, the known chemistry of nitroaromatics and aromatic amines suggests a potential for rich and complex radical chemistry.

Studies on Reaction Kinetics and Thermodynamic Profiles of Key Synthetic Transformations

Detailed experimental kinetic and thermodynamic data for reactions involving this compound are not extensively documented in the literature. However, profiles can be predicted based on analogous systems.

Reaction Kinetics: The kinetics of acylation of the amino group are expected to follow mechanisms observed for other aromatic amines. researchgate.net In the presence of a large excess of the acylating agent, the reaction would likely exhibit pseudo-first-order kinetics with respect to the amine. bohrium.com The rate would be highly dependent on the solvent, with different kinetic schemes often observed in protic versus aprotic solvents. bohrium.com

For Electrophilic Aromatic Substitution , the reaction proceeds via a two-step mechanism involving the formation of a cationic intermediate (arenium ion or Wheland intermediate). The first step, the attack of the electrophile on the aromatic ring to form this intermediate, disrupts aromaticity and is the slow, rate-determining step. masterorganicchemistry.com The activation energy for this step is influenced by the substituents present; activating groups like -NH₂ lower this barrier, while deactivating groups like -NO₂ raise it.

Table 3: Hypothetical Reaction Coordinate Diagram Profile for Electrophilic Nitration at C6

| Reaction Stage | Relative Energy | Description |

|---|---|---|

| Reactants | Low | This compound + Electrophile (e.g., NO₂⁺) |

| Transition State 1 | High (Activation Energy) | Formation of the C-E bond at C6 begins. |

| Intermediate | Medium | Positively charged Wheland intermediate (non-aromatic). |

| Transition State 2 | Lower | C-H bond begins to break. |

| Products | Lowest | 6,8-Dinitroisoquinolin-5-amine + H⁺ (Aromaticity restored). |

Solvent Effects and Additive Influences on Reaction Pathways

Solvents and additives can exert a powerful influence on the reactivity and regioselectivity of reactions involving substituted isoquinolines. The choice of solvent can affect reagent solubility, stabilize transition states, and in some cases, directly participate in the reaction mechanism.

Studies on the closely related compound 5-nitroisoquinoline (B18046) have demonstrated a dramatic solvent effect in nucleophilic substitution reactions. mdpi.com The interaction with amide anions in anhydrous DMSO leads to a mixture of 8-aroylamino-5-nitroisoquinolines and 6-aroylamino-5-nitrosoisoquinolines. However, in the presence of even small amounts of water, the reaction exclusively yields the 8-substituted nitro derivative. This highlights the critical role of the solvent system in directing the reaction toward different products, likely by altering the stability and subsequent reaction pathways of intermediate adducts. mdpi.com

Table 4: Observed Solvent Effects in the Amidation of 5-Nitroisoquinoline

| Reactant | Solvent System | Product(s) | Reference |

|---|---|---|---|

| 5-Nitroisoquinoline + Amide Anion | Anhydrous DMSO | Mixture of 8-amino-5-nitro- and 6-amino-5-nitroso- isoquinolines | mdpi.com |

| 5-Nitroisoquinoline + Amide Anion | DMSO with Water | Exclusively 8-amino-5-nitroisoquinoline | mdpi.com |

| 5-Nitroisoquinoline + 1,1-Dialkylurea Anion | Anhydrous DMSO | 6-amino-5-nitrosoisoquinoline derivative | mdpi.com |

| 5-Nitroisoquinoline + 1,1-Dialkylurea Anion | DMSO with Water | 8-amino-5-nitroisoquinoline derivative | mdpi.com |

This data strongly suggests that the reaction pathways of this compound would be similarly sensitive to solvent and additive conditions, offering a tool for chemists to control reaction outcomes.

Computational Chemistry and Theoretical Modeling of 8 Nitroisoquinolin 5 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a prominent quantum mechanical method used to examine the electronic structure of molecules. It has proven to be an effective framework for exploring chemical concepts and predicting reactivity patterns. researchgate.net By calculating the electron density, DFT can determine the ground-state properties of 8-nitroisoquinolin-5-amine, offering a detailed understanding of its stability, geometry, and electronic characteristics. researchgate.netdntb.gov.ua

Frontier Molecular Orbital (FMO) theory simplifies the complex picture of molecular orbitals by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO represents its ability to accept electrons, indicating its electrophilicity. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. dntb.gov.ua A smaller gap suggests higher reactivity.

For this compound, the electron-donating amine (-NH2) group and the electron-withdrawing nitro (-NO2) group significantly influence the distribution and energy of these frontier orbitals. The amine group tends to raise the HOMO energy, while the nitro group lowers the LUMO energy. This combined effect likely results in a relatively small HOMO-LUMO gap, suggesting a chemically reactive molecule.

Global reactivity indices, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity.

Table 1: Key Reactivity Indices Derived from FMO Analysis

| Reactivity Index | Formula | Description |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons. |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating high reactivity. |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity to accept electrons. |

This table describes the theoretical indices used in FMO analysis. The specific values for this compound would be determined through DFT calculations.

Electrostatic Potential Surfaces (EPS), also known as Molecular Electrostatic Potential (MEP) maps, are valuable for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net These surfaces map the electrostatic potential onto the electron density surface of the molecule.

For this compound, an EPS map would visualize the charge distribution.

Negative Regions (Red/Yellow): These areas, rich in electrons, are susceptible to electrophilic attack. The oxygen atoms of the nitro group and the nitrogen atom of the isoquinoline (B145761) ring are expected to be the most electron-rich sites.

Positive Regions (Blue): These areas, which are electron-deficient, are prone to nucleophilic attack. The hydrogen atoms of the amine group and the carbon atoms adjacent to the nitro group would likely show positive potential. researchgate.net

Neutral Regions (Green): These areas have a relatively balanced charge.

Natural Bond Orbital (NBO) analysis is another computational technique used to study charge distribution, hyperconjugative interactions, and charge delocalization within the molecule, providing further insight into its stability. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interaction Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can provide critical insights into its dynamic behavior. researchgate.net

Conformational Analysis: MD simulations can explore the different possible conformations (spatial arrangements) of the molecule by simulating its movements in a solvent, such as water, over a period of nanoseconds. ulisboa.pt This helps identify the most stable, low-energy conformations that the molecule is likely to adopt.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Computational Ligand Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govsysrevpharm.org

The process for developing a QSAR model for derivatives of this compound would involve:

Data Collection: A dataset of this compound analogs with experimentally measured biological activities (e.g., inhibitory concentrations) is compiled.

Descriptor Calculation: For each molecule in the dataset, a set of numerical descriptors is calculated. These can include constitutional, topological, geometrical, quantum chemical, and electrostatic properties. nih.gov

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms like random forest, a mathematical equation is developed that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability.

Once a validated QSAR model is established, it can be used to predict the activity of new, unsynthesized derivatives of this compound. ijpsr.com This allows for computational ligand design, where chemists can prioritize the synthesis of compounds predicted to have the highest desired activity, thereby saving time and resources in the drug discovery process. nih.gov

In Silico Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational methods, particularly DFT, can accurately predict various spectroscopic parameters for this compound. dntb.gov.ua By calculating properties like vibrational frequencies and nuclear magnetic shielding tensors, it is possible to generate theoretical spectra.

Vibrational Spectroscopy (IR and Raman): Theoretical calculations can predict the infrared (IR) and Raman spectra. Comparing the calculated vibrational frequencies with experimental data helps in the precise assignment of spectral bands to specific molecular vibrations, such as the N-H stretching of the amine group or the N-O stretching of the nitro group. researchgate.net

NMR Spectroscopy: DFT can be used to calculate the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. This is highly useful for confirming the molecular structure by matching the predicted spectrum with the experimental one. mdpi.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can predict the electronic transitions of the molecule, which correspond to the absorption peaks in an ultraviolet-visible (UV-Vis) spectrum. dntb.gov.ua This provides insight into the electronic structure and chromophores within the molecule.

Theoretical Assessment of Reaction Mechanisms and Transition State Structures

Computational chemistry provides a powerful platform for investigating the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can understand the step-by-step process of bond breaking and formation. unesp.br

For instance, in studying the amination or other nucleophilic substitution reactions on the isoquinoline ring, DFT calculations can be employed to:

Identify Intermediates and Products: The structures of all species involved in the reaction pathway can be optimized.

Locate Transition States (TS): A transition state is the highest energy point along the reaction coordinate. Locating the TS structure is crucial for understanding the reaction kinetics.

Calculate Activation Energies: The energy difference between the reactants and the transition state determines the activation energy barrier. A lower activation energy implies a faster reaction rate.

This theoretical approach allows for the exploration of different possible reaction pathways, helping to determine the most favorable mechanism. For example, studies on the related 5-nitroisoquinoline (B18046) have explored mechanisms like oxidative nucleophilic substitution of hydrogen (SNH), providing a framework for how similar reactions could be assessed for this compound. mdpi.comnih.gov

Exploration of Biological Activities and Underlying Molecular Mechanisms Excluding Dosage Information

Interaction with Biological Targets: Receptors and Enzymes

Detailed studies characterizing the direct interaction of 8-Nitroisoquinolin-5-amine with specific biological targets such as receptors and enzymes are not extensively documented in available scientific literature. However, research on closely related isoquinoline (B145761) structures provides a framework for its potential biological interactions.

Receptor Binding Studies and Associated Signaling Pathway Modulation

Specific receptor binding assays for this compound are not prominently reported. However, studies on analogous compounds within the isoquinoline family have demonstrated significant receptor interactions. For instance, certain 8-hydroxy-tetrahydroisoquinoline alkaloids have been identified as inverse agonists of the serotonin 7 receptor (5-HT7R). nih.gov Interaction with the 5-HT7R by these inverse agonists leads to a decrease in basal cyclic adenosine monophosphate (cAMP) levels, which can reduce neuronal excitability and neurotransmission. nih.gov Functional evaluations have shown that an 8-hydroxy substitution pattern on the isoquinoline core can facilitate a more robust interaction with the 5-HT7R, correlating with its inverse agonist efficacy. nih.gov This highlights the potential for substituted isoquinolines to modulate key signaling pathways in the central nervous system.

Enzyme Inhibition Profiles and Kinetic Characterization

While specific enzyme inhibition profiles for this compound are not detailed, the isoquinoline scaffold is present in many molecules known to be enzyme inhibitors. semanticscholar.org The process of enzyme inhibition involves a molecule binding to an enzyme and decreasing its activity. This can occur through various mechanisms, such as competitive inhibition, where the inhibitor competes with the substrate for the same active site, or noncompetitive inhibition, where the inhibitor binds to a different site. libretexts.org The characterization of such interactions involves determining kinetic parameters like the inhibition constant (Ki), which quantifies the inhibitor's potency. nih.gov Given the diverse bioactivities of isoquinoline derivatives, it is plausible that they could act on various enzymes, but specific kinetic studies on this compound are required for confirmation.

Pharmacological Potential and Mechanistic Insights of Isoquinoline Derivatives

The isoquinoline nucleus is a foundational structure for many compounds with significant biological properties, including anticancer, antimicrobial, and neuroprotective effects. semanticscholar.orgnih.gov

Anticancer Mechanisms and Cellular Cytotoxicity Pathways

Isoquinoline alkaloids and their synthetic derivatives have emerged as a significant source of novel anticancer agents, exerting their effects through a variety of cellular mechanisms. nih.govresearchgate.netresearchgate.net These compounds have been shown to induce cell death in numerous cancer cell lines. nih.gov

The primary anticancer mechanisms include:

Induction of Apoptosis, Autophagy, and Cell Cycle Arrest : Isoquinoline derivatives can trigger programmed cell death (apoptosis) and cellular self-digestion (autophagy), as well as halt the cell division cycle, preventing cancer cell proliferation. nih.govresearchgate.netresearchgate.netresearchgate.net Some compounds induce apoptosis through a mitochondrial-dependent pathway. researchgate.net

Interaction with Nucleic Acids and Proteins : Certain isoquinoline alkaloids exert their cytotoxic effects by binding directly to DNA and RNA. nih.gov This interaction can disrupt the structure of the DNA duplex, interfering with replication, repair, or transcription processes. nih.gov

Modulation of Cellular Signaling Pathways : These compounds can interfere with key signaling cascades that regulate cell growth, proliferation, and survival. researchgate.net Pathways affected include the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a fundamental role in mediating apoptotic processes. nih.gov Additionally, some derivatives have been shown to inhibit the mTOR and Akt pathways. researchgate.net

Inhibition of IAP Proteins : Specific isoquinoline derivatives have been found to downregulate inhibitor of apoptosis proteins (IAPs) such as XIAP, cIAP-1, and survivin. nih.gov This action promotes caspase-induced apoptosis in tumor cells. nih.gov

Other Mechanisms : Additional anticancer activities include the inhibition of tubulin polymerization and the interruption of cell migration, which are crucial for cancer cell division and metastasis, respectively. researchgate.net

| Mechanism | Description | Associated Pathways/Targets | Reference |

|---|---|---|---|

| Apoptosis Induction | Triggers programmed cell death in cancer cells. | Mitochondrial-dependent pathway, Caspase activation | nih.govresearchgate.net |

| Cell Cycle Arrest | Halts the progression of the cell division cycle. | G1 phase arrest | nih.govresearchgate.net |

| Autophagy Induction | Promotes cellular self-digestion, leading to cell death. | mTOR, Akt, MAPK pathways | researchgate.net |

| IAP Inhibition | Downregulates proteins that inhibit apoptosis. | XIAP, cIAP-1, Survivin | nih.gov |

| DNA Binding | Interacts with nucleic acids to disrupt replication and transcription. | DNA duplex | nih.gov |

Antimicrobial Modalities and Broad-Spectrum Activity Investigations

Isoquinoline derivatives represent an important class of compounds with a broad spectrum of antimicrobial activities. semanticscholar.orgnih.govresearchgate.net Research has demonstrated their efficacy against a variety of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.netmdpi.comnih.gov

Key findings in antimicrobial research include:

Activity against Resistant Bacteria : Novel alkynyl isoquinolines have shown potent bactericidal activity against a plethora of Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA). mdpi.com Some of these compounds were also effective against fluoroquinolone-resistant S. aureus strains. mdpi.com

Mechanisms of Action : The precise mechanisms are still under investigation, but several modalities have been proposed. One study on an alkynyl isoquinoline suggested that its mechanism involves the perturbation of the bacterial cell wall and interference with nucleic acid biosynthesis in S. aureus. mdpi.com Other proposed mechanisms include the inhibition of cell division and general nucleic acid synthesis. researchgate.net

Enzyme Inhibition : Molecular docking studies suggest that some isoquinoline derivatives may exert their antibacterial effect by inhibiting essential bacterial enzymes, such as tyrosyl-tRNA synthetase (TyrRS), which is crucial for protein synthesis. researchgate.net

| Compound Class/Derivative | Spectrum of Activity | Proposed Mechanism of Action | Reference |

|---|---|---|---|

| Alkynyl Isoquinolines (e.g., HSN584, HSN739) | Gram-positive bacteria, including MRSA and VRSA. | Perturbs cell wall and nucleic acid biosynthesis. | mdpi.com |

| Tricyclic Isoquinolines | Gram-positive pathogens (S. aureus, S. pneumoniae, E. faecium). | Not specified. | mdpi.com |

| Benzothiazole-Isoquinoline Hybrids | S. aureus, P. aeruginosa, K. pneumoniae, E. coli. | Inhibition of tyrosyl-tRNA synthetase (TyrRS). | researchgate.net |

| General Isoquinoline Alkaloids | Wide range of human pathogenic bacteria and phytopathogenic fungi. | Inhibition of cell division and nucleic acid synthesis. | researchgate.net |

Neuroprotective Effects and Associated Biochemical Pathways

Isoquinoline alkaloids have demonstrated significant neuroprotective potential, with studies showing they can mitigate nerve damage and offer therapeutic benefits for neurodegenerative diseases. researchgate.netnih.gov Their protective effects are attributed to a multifactorial mechanism of action that targets various pathological pathways. researchgate.net

The primary neuroprotective mechanisms are:

Anti-Oxidative Damage : Isoquinoline alkaloids can reduce oxidative stress, a key factor in neurodegeneration. researchgate.netnih.gov They achieve this by scavenging reactive oxygen species (ROS) and enhancing the activity of endogenous antioxidant enzymes like catalase (CAT), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px). nih.govmdpi.com This activity is linked to the activation of the NRF2-KEAP1 signaling pathway, a critical regulator of cellular antioxidant responses. mdpi.com

Anti-Inflammatory Activity : Chronic neuroinflammation contributes to neuronal damage. Isoquinoline alkaloids can suppress this by inhibiting pro-inflammatory signaling pathways, such as the NF-kB pathway, and reducing the production of inflammatory mediators like TNF-α, cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS). nih.gov

Regulation of Autophagy : Autophagy is a cellular process for degrading and recycling damaged components, and its dysregulation is implicated in neurodegenerative diseases. Certain isoquinolines can modulate autophagy, often by influencing the PI3K/AKT/mTOR pathway, to restore cellular homeostasis and protect neurons. researchgate.netnih.gov

Alleviation of Mitochondrial Dysfunction : These compounds can help preserve mitochondrial function and reduce intracellular calcium overload, which are critical for preventing neuronal apoptosis. researchgate.netnih.gov

| Mechanism | Description | Associated Pathways/Targets | Reference |

|---|---|---|---|

| Reduction of Oxidative Stress | Scavenges free radicals and boosts antioxidant enzymes. | NRF2-KEAP1 pathway, SOD, CAT, GSH-Px | nih.govmdpi.com |

| Anti-Neuroinflammation | Inhibits the production of inflammatory mediators in the brain. | NF-kB pathway, TNF-α, COX-2, iNOS | nih.gov |

| Autophagy Regulation | Modulates the cellular degradation and recycling process to protect neurons. | PI3K/AKT/mTOR pathway | researchgate.netnih.gov |

| Mitochondrial Protection | Reduces mitochondrial dysfunction and intracellular calcium overload. | - | nih.gov |

Anti-inflammatory Actions and Cellular Response Modulation

While direct studies on the anti-inflammatory properties of this compound are not extensively documented in publicly available literature, the broader class of isoquinoline and quinoline (B57606) derivatives has demonstrated significant anti-inflammatory potential. Research into analogous compounds provides a framework for understanding the potential mechanisms by which this compound might modulate cellular inflammatory responses.

The anti-inflammatory effects of isoquinoline derivatives are often linked to their ability to suppress the production of pro-inflammatory mediators in activated immune cells, such as microglia. nih.govmdpi.com One of the key signaling pathways implicated in inflammation is the mitogen-activated protein kinases (MAPKs) and nuclear factor-kappa B (NF-κB) pathway. nih.govmdpi.com Studies on certain isoquinoline-1-carboxamide derivatives have shown that they can inhibit the lipopolysaccharide (LPS)-induced nuclear translocation of NF-κB by preventing the phosphorylation of its inhibitor, IκB. nih.govmdpi.com This action effectively blocks the transcription of genes for pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govmdpi.com

Antimalarial Activity and Parasite Target Interactions

This compound belongs to the 8-aminoquinoline (B160924) (8-AQ) class of compounds, which are renowned for their unique antimalarial properties. nih.govscispace.com The prototypical 8-AQ, primaquine, is uniquely effective against the dormant liver stages (hypnozoites) of Plasmodium vivax and P. ovale, and the mature gametocytes of P. falciparum, which are responsible for relapse and transmission, respectively. nih.govukri.orgnih.gov

The precise mechanism of action for 8-AQs is complex and not fully elucidated, but it is widely accepted that they are prodrugs that require metabolic activation to exert their parasiticidal effects. who.int The current understanding points to a mechanism involving redox cycling. ukri.org

Metabolic Activation and Oxidative Stress : In the host or parasite, 8-AQs are metabolized into hydroxylated derivatives, which are then oxidized to quinoneimine intermediates. These intermediates can undergo redox cycling, a process that generates significant amounts of reactive oxygen species (ROS), such as hydrogen peroxide and hydroxyl radicals. nih.govukri.org This redox activity is believed to be catalyzed by parasite-specific enzymes, such as P. falciparum ferredoxin-NADP+ reductase (PfFNR) and a novel diflavin reductase (PfCPR). ukri.org The resulting surge in oxidative stress within the parasite disrupts essential cellular processes, damages membranes and proteins, and ultimately leads to cell death. nih.gov

Inhibition of Heme Detoxification : Another proposed mechanism for some quinoline-based antimalarials is the interference with the parasite's heme detoxification pathway. nih.govyoutube.com During its intraerythrocytic stage, the parasite digests hemoglobin, releasing toxic free heme. The parasite normally detoxifies this heme by polymerizing it into an inert crystal called hemozoin. Some 8-aminoquinoline analogues have been shown to inhibit this polymerization process more efficiently than chloroquine, leading to a buildup of toxic heme that kills the parasite. youtube.comasm.org

The presence of a nitro group on the isoquinoline core of this compound may also contribute to its activity, as metal complexes of 8-aminoquinoline-5-nitro-uracils have demonstrated fair antimalarial activities. nih.gov These mechanisms, particularly the generation of oxidative stress through redox cycling, are the most likely contributors to the potential antimalarial efficacy of this compound and its analogues.

Structure-Activity Relationship (SAR) Studies of Functionalized this compound Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential and minimizing the toxicity of drug candidates. For the 8-aminoquinoline class, extensive SAR studies have identified key structural features that influence antimalarial activity. who.int

Side Chain : The nature of the aminoalkylamino side chain at the 8-position is critical. The activity is influenced by the number of methylene groups between the two nitrogen atoms, with an odd number often being slightly more active. who.int Furthermore, activity is generally found only when the 8-amino group is secondary. who.int

Quinoline Ring Substitutions : The presence of a methoxy group at the 6-position has been shown to enhance activity, a feature retained in most modern analogues. who.int Substitutions at the 5-position can significantly modulate both activity and toxicity. For instance, introducing phenoxy groups at this position has been found to reduce toxicity more than activity, thereby improving the therapeutic index. scispace.comwho.int

More specifically, SAR studies on analogues featuring the 8-nitro quinoline scaffold have provided insights into how functionalization impacts biological activity. A study on a series of novel 8-nitro quinoline-based thiosemicarbazone analogues investigated their antitumor effects. nih.gov The research demonstrated that modifications on the thiosemicarbazone moiety significantly influenced cytotoxic activity against breast cancer cells. The analogue designated as 3a showed the highest inhibitory activity. This suggests that the nature of the substituent at the terminal nitrogen of the thiosemicarbazone side chain is a key determinant of biological efficacy for this class of functionalized 8-nitroquinolines. nih.gov

These findings highlight that the biological activity of this compound analogues can be finely tuned by modifying both the side chain and the substitution pattern on the aromatic ring system.

In Vitro and In Silico Bioactivity Profiling Techniques

The presence of a nitroaromatic group in this compound makes it a candidate for hypoxia-selective cytotoxicity. Hypoxic cells, which have low oxygen levels, are a common feature of solid tumors and contribute to resistance to radiation and conventional chemotherapy. mdpi.comnih.gov Nitroaromatic compounds can be selectively activated under hypoxic conditions to become potent cytotoxins. mdpi.comnih.gov

The underlying mechanism relies on the bioreduction of the nitro group. mdpi.comnih.gov

Bioreductive Activation : In the low-oxygen environment of hypoxic cells, one-electron reductase enzymes (like NADPH:cytochrome P450 reductase) reduce the nitro group to a nitro radical anion. In the absence of oxygen, this radical can undergo further reduction to form highly reactive and cytotoxic species, such as nitroso, hydroxylamino, and amino derivatives. nih.gov These reactive metabolites can damage cellular macromolecules, including DNA and proteins, leading to cell death. nih.govresearchgate.net

Oxygen-Dependent Futile Cycling : Under normal oxygen conditions (normoxia), the nitro radical anion is rapidly re-oxidized back to the parent nitro compound, with the concurrent formation of a superoxide radical. This "futile cycling" prevents the accumulation of cytotoxic metabolites, thus sparing healthy, well-oxygenated tissues. nih.gov

The cytotoxicity of nitroaromatic compounds in hypoxic cells is strongly correlated with their one-electron reduction potential; compounds with a higher electron affinity tend to be more cytotoxic. oup.com Mechanistic studies on other nitroaromatic drugs, such as nitroimidazoles, have shown that their hypoxia-selective action can involve compromising DNA replication, inducing replication stress, slowing cell cycle progression, and covalently binding to cellular proteins, thereby inhibiting the function of key enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and glutathione S-transferase (GST). nih.govresearchgate.net

Computational tools and web servers like SwissADME, admetSAR, and others are commonly used to perform these predictions. benthamdirect.comiscientific.orgresearchgate.net The process involves calculating a range of molecular descriptors to predict the following properties:

Absorption : Parameters such as lipophilicity (LogP), water solubility, and intestinal absorption are predicted. Drug-likeness is often assessed using rules like Lipinski's Rule of Five, which helps determine the potential for oral bioavailability. nih.gov

Distribution : Predictions include plasma protein binding, blood-brain barrier penetration, and volume of distribution.

Metabolism : The models can predict interactions with cytochrome P450 (CYP) enzymes (e.g., inhibition or substrate potential), which are crucial for drug metabolism and potential drug-drug interactions.

Excretion : Properties related to the elimination of the compound from the body are estimated.

Toxicity : A wide range of toxicological endpoints can be predicted, including mutagenicity (Ames test), carcinogenicity, hepatotoxicity, and acute oral toxicity (LD50). benthamdirect.comnih.gov

For various quinoline derivatives, these in silico studies have successfully guided the selection of compounds with favorable pharmacokinetic profiles and lower predicted toxicity for further experimental development. mdpi.combenthamdirect.comiscientific.org

| ADMET Property | Prediction Parameter | Importance in Drug Discovery |

|---|---|---|

| Absorption | Lipinski's Rule of Five, Solubility, Intestinal Absorption | Determines potential for oral bioavailability. |

| Distribution | Plasma Protein Binding, Blood-Brain Barrier Permeability | Affects drug availability at target sites and potential for CNS side effects. |

| Metabolism | Cytochrome P450 (CYP) Inhibition/Substrate | Predicts drug clearance rates and risk of drug-drug interactions. |

| Excretion | Renal Clearance Prediction | Indicates the primary route of elimination from the body. |